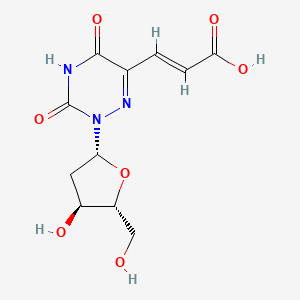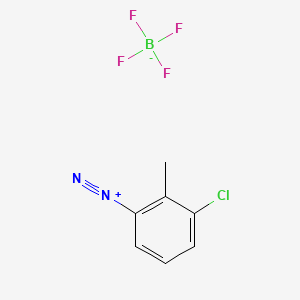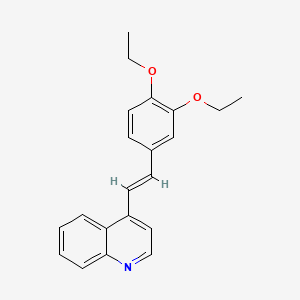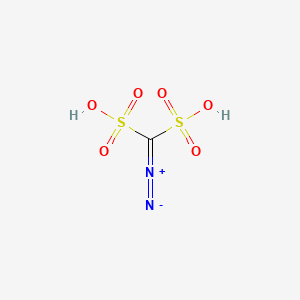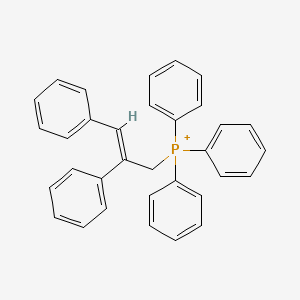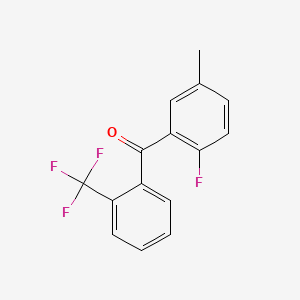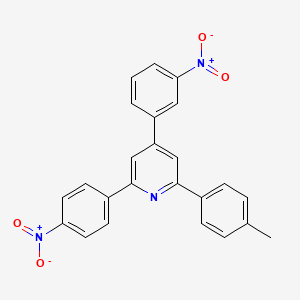
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine is a complex organic compound characterized by the presence of nitrophenyl and tolyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of nitro groups to the phenyl rings through nitration reactions using concentrated nitric acid and sulfuric acid.
Coupling Reactions: Formation of the pyridine ring through coupling reactions involving appropriate precursors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups results in the formation of corresponding amines.
Scientific Research Applications
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 1-Propynyl Sulfone: Similar in structure but contains a sulfone group.
4-Isopropylphenyl 4-Nitrophenyl Sulfone: Contains isopropyl and sulfone groups.
4-Nitrophenyl Phenyl Sulfone: Contains a phenyl and sulfone group.
Uniqueness
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine is unique due to the combination of nitrophenyl and tolyl groups attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
71720-45-1 |
|---|---|
Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4-(3-nitrophenyl)-6-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C24H17N3O4/c1-16-5-7-17(8-6-16)23-14-20(19-3-2-4-22(13-19)27(30)31)15-24(25-23)18-9-11-21(12-10-18)26(28)29/h2-15H,1H3 |
InChI Key |
JSRNHJSABGMMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


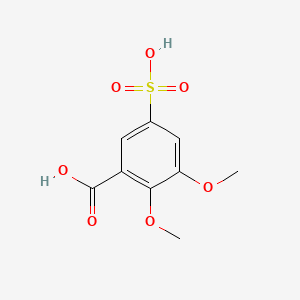
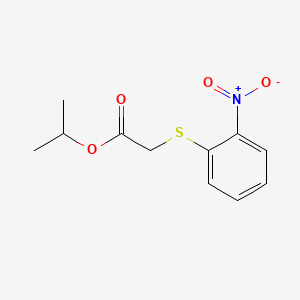
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
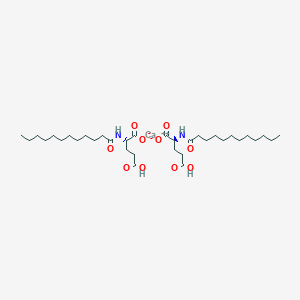
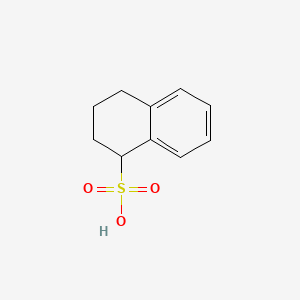
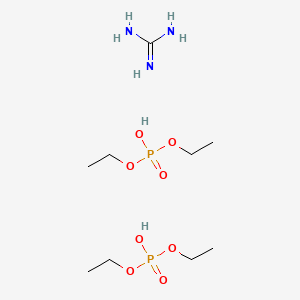

![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
